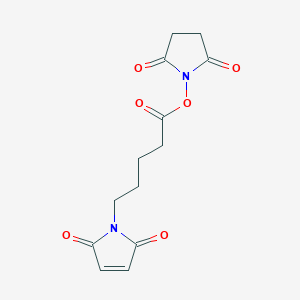

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate

Übersicht

Beschreibung

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a synthetic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features two pyrrolidine rings, each containing a dioxo group, connected by a pentanoate linker. Its molecular formula is C13H14N2O6, and it has a molecular weight of 294.26 g/mol .

Wirkmechanismus

Target of Action

Mal-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate, primarily targets proteins, specifically the lysine residues . It is a protein crosslinker, which means it forms covalent bonds between proteins, thereby altering their structure and function .

Mode of Action

The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the protein’s structure and function .

Result of Action

The result of Mal-C2-NHS ester’s action is the modification of lysine residues in proteins . This can lead to changes in the protein’s structure and function, which can have various molecular and cellular effects depending on the specific protein targeted.

Action Environment

The action of Mal-C2-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the coupling process of the compound with molecules containing primary amines . Furthermore, the compound’s stability may be affected by temperature, as suggested by its storage recommendations .

Biochemische Analyse

Biochemical Properties

The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate typically involves the reaction of maleic anhydride with an appropriate amine to form the intermediate maleimide. This intermediate is then reacted with a suitable pentanoate derivative under controlled conditions to yield the final product. The reaction conditions often include:

Temperature: Typically between 50-100°C.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction: Conducting the reaction in a controlled environment to maintain consistent temperature and pressure.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Analyzing the product using techniques like NMR, IR, and mass spectrometry to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dioxo groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive dioxo groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The dioxo groups can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxysuccinimide (NHS) esters: Similar in structure but with different reactivity profiles.

Maleimides: Share the dioxo-pyrrolidine structure but differ in their linker groups.

Succinimides: Have similar dioxo groups but lack the pentanoate linker.

Uniqueness

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is unique due to its dual dioxo-pyrrolidine rings connected by a flexible pentanoate linker. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C13H14N2O6

- Molecular Weight: 294.3 g/mol

- CAS Number: 103750-03-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects. Key areas of investigation include:

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of compounds similar to 2,5-dioxopyrrolidin derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown broad-spectrum anticonvulsant activity in animal models . This suggests that derivatives of 2,5-dioxopyrrolidin may share similar mechanisms of action.

Cytotoxicity and Antitumor Effects

Research has indicated that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. A study analyzing related compounds found that they can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The specific effects of this compound on tumor cells remain to be thoroughly investigated.

Enzyme Inhibition

Compounds in this class have been studied for their ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, some derivatives have shown inhibitory effects on enzymes involved in the biosynthesis of nucleotides and amino acids, which could have implications for their use as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various dioxopyrrolidine derivatives for their anticonvulsant properties. The study found that modifications to the pyrrolidine ring significantly affected the activity and selectivity of these compounds against different types of seizures .

| Compound | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| AS-1 | Anticonvulsant | Animal Model | Broad-spectrum efficacy against seizures |

| Dioxo Derivative X | Cytotoxicity | Cancer Cell Lines | Induced apoptosis via caspase activation |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZJAHZPCLFGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153195 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103750-03-4 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103750-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.